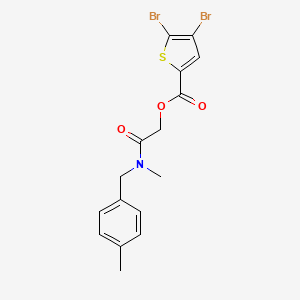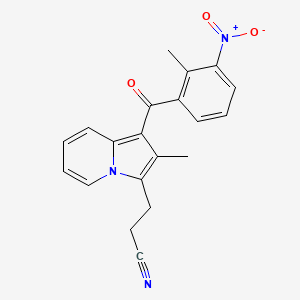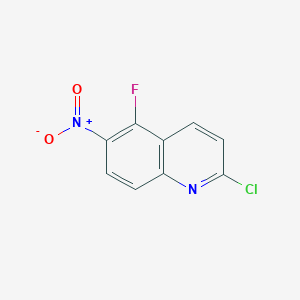
2-Chloro-5-fluoro-6-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-fluoro-6-nitroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of chlorine, fluorine, and nitro groups into the quinoline ring enhances its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-6-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-chloro-5-fluoroquinoline, followed by purification and isolation of the desired product. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-fluoro-6-nitroquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Reduction: Formation of 2-chloro-5-fluoro-6-aminoquinoline.
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-fluoro-6-nitroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents with antibacterial, antiviral, and anticancer properties.
Chemical Biology: Used as a probe to study biological pathways and enzyme interactions.
Material Science: Incorporated into the design of novel materials with specific electronic or optical properties.
Agriculture: Potential use as a precursor for agrochemicals with herbicidal or pesticidal activity.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-fluoro-6-nitroquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interfering with DNA synthesis in microbial or cancer cells. The presence of the nitro group can facilitate the formation of reactive intermediates that interact with biological targets, leading to the desired therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-6-nitroquinoline
- 5-Fluoro-6-nitroquinoline
- 2-Chloro-5-nitroquinoline
Uniqueness
2-Chloro-5-fluoro-6-nitroquinoline is unique due to the simultaneous presence of chlorine, fluorine, and nitro groups on the quinoline ring. This combination of substituents enhances its chemical reactivity and potential biological activity compared to similar compounds with fewer or different substituents.
Eigenschaften
Molekularformel |
C9H4ClFN2O2 |
|---|---|
Molekulargewicht |
226.59 g/mol |
IUPAC-Name |
2-chloro-5-fluoro-6-nitroquinoline |
InChI |
InChI=1S/C9H4ClFN2O2/c10-8-4-1-5-6(12-8)2-3-7(9(5)11)13(14)15/h1-4H |
InChI-Schlüssel |
UDKMRCGVBUTHMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C1C(=C(C=C2)[N+](=O)[O-])F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


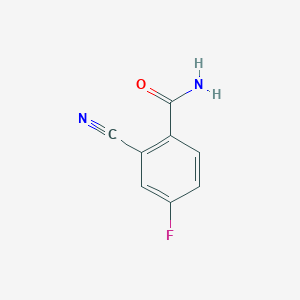


![2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12974349.png)

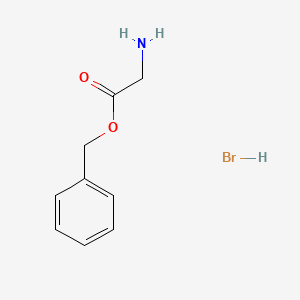
![Benzo[h]quinoline-2-carboxylic acid](/img/structure/B12974391.png)
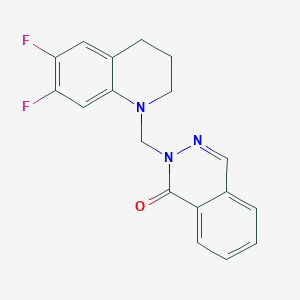

![4-Chloro-8-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12974418.png)
